molecular formula C14H20N2O2 B7034474 N-[(2S)-1-amino-1-oxopropan-2-yl]-2-methyl-2-(2-methylphenyl)propanamide

N-[(2S)-1-amino-1-oxopropan-2-yl]-2-methyl-2-(2-methylphenyl)propanamide

Cat. No.: B7034474
M. Wt: 248.32 g/mol
InChI Key: AZAQSABBXRWAAF-JTQLQIEISA-N
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Description

N-[(2S)-1-amino-1-oxopropan-2-yl]-2-methyl-2-(2-methylphenyl)propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of an amino group, a carbonyl group, and a substituted phenyl group

Properties

IUPAC Name

N-[(2S)-1-amino-1-oxopropan-2-yl]-2-methyl-2-(2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-9-7-5-6-8-11(9)14(3,4)13(18)16-10(2)12(15)17/h5-8,10H,1-4H3,(H2,15,17)(H,16,18)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAQSABBXRWAAF-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)(C)C(=O)NC(C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(C)(C)C(=O)N[C@@H](C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-amino-1-oxopropan-2-yl]-2-methyl-2-(2-methylphenyl)propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of a suitable starting material with a reagent to form an intermediate compound. This step often requires specific reaction conditions such as controlled temperature and pH.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction, where it reacts with an amine to form the desired amide compound. This step may involve the use of catalysts and solvents to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-amino-1-oxopropan-2-yl]-2-methyl-2-(2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

N-[(2S)-1-amino-1-oxopropan-2-yl]-2-methyl-2-(2-methylphenyl)propanamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2S)-1-amino-1-oxopropan-2-yl]-2-methyl-2-(2-methylphenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound may modulate biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S)-1-amino-1-oxopropan-2-yl]-2-methyl-2-(2-chlorophenyl)propanamide
  • N-[(2S)-1-amino-1-oxopropan-2-yl]-2-methyl-2-(2-fluorophenyl)propanamide

Uniqueness

N-[(2S)-1-amino-1-oxopropan-2-yl]-2-methyl-2-(2-methylphenyl)propanamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity

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